molecular formula C26H26N2 B10911752 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-phenyl-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-phenyl-1H-pyrazole

Cat. No.: B10911752
M. Wt: 366.5 g/mol
InChI Key: ICLBJEKUKHTSOD-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-phenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its three aromatic rings and a pyrazole core, making it a versatile scaffold in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction is often carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid or hydrochloric acid . The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazoles .

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole core allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple aromatic rings and the pyrazole core contribute to its versatility in various applications .

Properties

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-4-methyl-1-phenylpyrazole

InChI

InChI=1S/C26H26N2/c1-17-11-13-22(15-19(17)3)25-21(5)26(23-14-12-18(2)20(4)16-23)28(27-25)24-9-7-6-8-10-24/h6-16H,1-5H3

InChI Key

ICLBJEKUKHTSOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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